molecular formula C16H12FN3O5S2 B2988003 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886955-14-2

N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2988003
CAS No.: 886955-14-2
M. Wt: 409.41
InChI Key: PPOZGIRHBSWCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a type of aromatic ether that is often found in various pharmaceuticals and natural products . It also contains a 4H-benzo[e][1,2,4]thiadiazin-3-yl moiety, which is a type of heterocyclic compound that contains sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl moiety would contribute to the aromaticity of the compound, while the 4H-benzo[e][1,2,4]thiadiazin-3-yl moiety would introduce heteroatoms into the structure .

Scientific Research Applications

Pharmacological Research and Metabolic Stability

One study focuses on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the exploration of 6,5-heterocycles to improve metabolic stability. This research could provide insights into the development of new therapeutic agents targeting cancer and other diseases, showcasing the importance of chemical modifications for enhancing drug properties (Stec et al., 2011).

Antibacterial and Antifungal Applications

Another study demonstrates the green ultrasound synthesis, characterization, and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus. This research emphasizes the significance of novel synthetic approaches in discovering potent antimicrobial agents, which could have implications for the development of treatments against resistant bacterial and fungal strains (Rezki, 2016).

Anticancer Screening

The synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs are detailed in another paper. This study provides a framework for designing and evaluating potential anticancer compounds, highlighting the role of structural and spectral analysis in identifying promising therapeutic candidates (Abu-Melha, 2021).

Chemical Synthesis and Drug Design

Research on the synthesis, SAR, and in-silico appraisal of substituted 2-aminobenzothiazoles derivatives for antimicrobial activity sheds light on the process of drug design and development. It explores the docking properties and antimicrobial activity of these compounds, offering a path towards the creation of more effective antibacterial and antifungal treatments (Anuse et al., 2019).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O5S2/c17-9-1-3-11-14(5-9)27(22,23)20-16(19-11)26-7-15(21)18-10-2-4-12-13(6-10)25-8-24-12/h1-6H,7-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOZGIRHBSWCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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